molecular formula C18H19N5O3 B7783384 8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B7783384
M. Wt: 353.4 g/mol
InChI Key: PBPNXYZORGXMFR-UHFFFAOYSA-N
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Description

8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various functional groups such as hydroxypropyl, dimethyl, and phenyl groups. Due to its intricate structure, this compound exhibits a range of interesting chemical and biological properties, making it a subject of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable purine derivative with an imidazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, while the dimethyl and phenyl groups are typically introduced via alkylation and arylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also becoming increasingly common in the industrial synthesis of complex heterocyclic compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The aromatic phenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form additional fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

    Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups onto the phenyl ring, and cyclization can result in the formation of new heterocyclic structures.

Scientific Research Applications

8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Hydroxypropyl)-2,4-dimethyl-7-phenylpurine
  • 2,4-Dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
  • 6-(3-Hydroxypropyl)-2,4-dimethylpurino[7,8-a]imidazole

Uniqueness

8-(3-hydroxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the presence of both the hydroxypropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the purine-imidazole fused ring system results in a compound with enhanced reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

6-(3-hydroxypropyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-20-15-14(16(25)21(2)18(20)26)23-11-13(12-7-4-3-5-8-12)22(9-6-10-24)17(23)19-15/h3-5,7-8,11,24H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNXYZORGXMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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